molecular formula C7H18Cl2N2O B8178333 1-(2-Methoxyethyl)piperazine dihydrochloride

1-(2-Methoxyethyl)piperazine dihydrochloride

Cat. No.: B8178333
M. Wt: 217.13 g/mol
InChI Key: DNWMNYQIUMMHMN-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C7H16N2O·2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)piperazine dihydrochloride can be synthesized through the reaction of 1-(2-methoxyethyl)piperazine with hydrochloric acid. The reaction typically involves dissolving 1-(2-methoxyethyl)piperazine in an appropriate solvent, such as ethanol or water, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out at room temperature and monitored until the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or distillation to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: N-oxides of 1-(2-methoxyethyl)piperazine.

    Reduction: Various reduced piperazine derivatives.

    Substitution: Substituted piperazine compounds with different functional groups.

Scientific Research Applications

1-(2-Methoxyethyl)piperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reactant in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1-(2-Methoxyethyl)piperazine dihydrochloride can be compared with other similar compounds, such as:

    1-(2-Hydroxyethyl)piperazine: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    1-(2-Aminoethyl)piperazine: Contains an aminoethyl group, leading to different reactivity and applications.

    1-Methylpiperazine: A simpler derivative with a single methyl group, used in different chemical contexts.

Uniqueness: this compound is unique due to its specific functional group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other piperazine derivatives may not be suitable.

Properties

IUPAC Name

1-(2-methoxyethyl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c1-10-7-6-9-4-2-8-3-5-9;;/h8H,2-7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWMNYQIUMMHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCNCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 57.2 g of 1-formyl-4-methoxyethylpiperazine in 100 mL of methanol was added dropwise 180 mL of 4N-hydrochloric acid/1,4-dioxane over 1.5 hours. The mixture was stirred at room temperature for 1 hour, and the resulting crystals were filtered, washed with isopropyl ether and dried in vacuo to give 68.8 g of the title compound.
Quantity
57.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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